3-Ethoxy-2-methyl-6-nitropyridine

Vue d'ensemble

Description

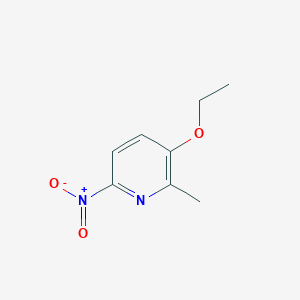

3-Ethoxy-2-methyl-6-nitropyridine is a heterocyclic organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of an ethoxy group at the third position, a methyl group at the second position, and a nitro group at the sixth position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-methyl-6-nitropyridine typically involves the nitration of 2-methyl-3-ethoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The process involves careful control of temperature, reaction time, and the concentration of reagents.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The nitro group at the 6-position and ethoxy group at the 3-position activate the pyridine ring for nucleophilic attack. Key observations:

-

Reactivity with Phenacyl Bromides :

In acetonitrile under reflux, 3-ethoxy-2-methyl-6-nitropyridine analogs (e.g., 4,6-dimethyl-5-nitropyridin-2-one) react with phenacyl bromides to form N-phenacyl derivatives. For example:-

Reaction with p-chlorophenacyl bromide yields *N-(4-chlorophenacyl)-4,6-dimethyl-5-nitropyridin-2-one (4a ) in 6% yield after chromatography .

-

Similar reactions with p-bromophenacyl bromide produce analogous compounds (4b ) with 8% yield .

Key Data :

Product Yield Melting Point Conditions 4a 6% 190–191°C 30 h reflux in MeCN 4b 8% 192°C 25 h heating at 120–150°C -

Ring Transformation Reactions

Under basic or acidic conditions, the compound undergoes ring rearrangements:

-

Base-Induced Rearrangement :

Treatment with methoxide (MeONa) triggers ring opening and reclosure to form indolizine derivatives. For example: -

Acid-Mediated Rearrangement :

In diluted sulfuric acid, intermediates such as 5-methyl-6-nitrooxazole[3,2-a]pyridinium salt (6 ) form. This salt is highly reactive toward nucleophiles (e.g., methoxide) .

Nitro Group Migration

The nitro group’s position influences reactivity and stability:

-

Electronic Effects :

The nitro group at the 6-position withdraws electron density, directing nucleophiles to the 2- and 4-positions. This behavior aligns with studies on nitropyridine derivatives, where nitro groups migrate during reactions rather than undergoing electrophilic substitution . -

Steric Hindrance :

The ethoxy group at the 3-position and methyl group at the 2-position create steric bulk, reducing yields in phenacylation reactions (e.g., 6–8% yields for 4a , 4b ) .

Three-Component Ring Transformations

While not directly studied for this compound, analogous nitropyridones participate in three-component reactions (TCRT):

-

Mechanistic Pathway :

Synthetic Challenges

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of 3-ethoxy-2-methyl-6-nitropyridine exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted pyridines can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the nitro group is crucial for this activity, as it contributes to the compound's ability to disrupt microbial cellular processes.

Anticancer Potential

A notable application of this compound is in the development of anticancer agents. Compounds based on this structure have been evaluated for their cytotoxic effects against different cancer cell lines. For example, derivatives have been synthesized and tested for their ability to inhibit tumor cell proliferation, showing promising results in vitro against several cancer types . This suggests potential for further development into therapeutic agents.

Building Block in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, enabling the creation of diverse derivatives with tailored properties . For example, it can be used as a precursor for synthesizing other pyridine derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles.

Methodological Innovations

Recent studies have focused on developing new synthetic methodologies involving this compound, particularly in reactions such as nucleophilic substitutions and coupling reactions. These methodologies aim to improve yields and selectivity while minimizing environmental impact through greener chemistry practices .

Agricultural Chemicals

The compound has potential applications in the agricultural sector as a component of pesticides or herbicides. Its ability to interact with biological systems makes it a candidate for developing agrochemicals that target specific pests or pathogens while minimizing harm to non-target organisms .

Material Science

In material science, this compound can be explored for use in creating functional materials with specific electronic or optical properties due to its unique chemical structure. Research into its incorporation into polymers or coatings could lead to innovative applications in electronics or protective materials.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-Ethoxy-2-methyl-6-nitropyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparaison Avec Des Composés Similaires

2-Methyl-3-ethoxypyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Ethoxy-2-methyl-5-nitropyridine: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.

3-Methoxy-2-methyl-6-nitropyridine: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.

Uniqueness: 3-Ethoxy-2-methyl-6-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its combination of an ethoxy group, a methyl group, and a nitro group on the pyridine ring makes it a valuable compound for various applications in research and industry.

Activité Biologique

3-Ethoxy-2-methyl-6-nitropyridine is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by its unique substituents on the pyridine ring:

- Ethoxy group at the 2-position

- Methyl group at the 3-position

- Nitro group at the 6-position

The molecular formula is with a molecular weight of approximately 182.18 g/mol. This structure imparts distinct chemical reactivity and biological activity compared to other nitropyridine derivatives.

The biological activity of this compound largely stems from its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects. The nitro group can act both as a pharmacophore and a toxicophore, influencing pharmacokinetics and potentially causing toxic effects through the formation of reactive species .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. This compound exhibits potential antimicrobial activity through mechanisms similar to those of established antibiotics like metronidazole. Upon reduction, it generates toxic intermediates that can covalently bind to DNA, leading to cellular damage and death .

Anticancer Properties

Research has indicated that nitropyridines may possess anticancer properties. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, which can induce apoptosis in cancer cells. Studies have shown that compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been explored. Nitro fatty acids derived from similar structures have demonstrated significant anti-inflammatory effects by interacting with specific proteins involved in cellular signaling pathways . The potential for this compound to influence these pathways warrants further investigation.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds:

Propriétés

IUPAC Name |

3-ethoxy-2-methyl-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-7-4-5-8(10(11)12)9-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDWATZMYGTZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512120 | |

| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73101-78-7 | |

| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73101-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.